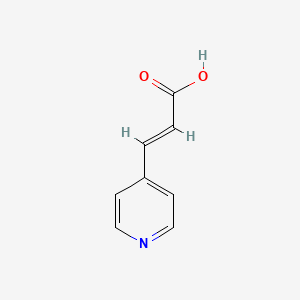![molecular formula C10H9N B6273760 2-{bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetonitrile CAS No. 2763758-99-0](/img/new.no-structure.jpg)
2-{bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetonitrile is a complex organic compound characterized by its unique bicyclic structure. This compound is part of a class of chemicals known for their stability and reactivity, making them valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 2-{bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetonitrile typically involves multiple steps. One common method starts with benzocyclobutene, which undergoes a series of reactions including Grignard reactions and cycloadditions. For instance, benzocyclobutene can be reacted with (2-bromo-vinyl)-benzene in the presence of magnesium and dimethyldichlorosilane in dry tetrahydrofuran under an argon atmosphere . This process involves careful control of temperature and reaction conditions to ensure the desired product is obtained.
Chemical Reactions Analysis
2-{bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles, leading to the formation of substituted derivatives.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: This compound can be used in the study of biological pathways and enzyme interactions due to its unique structure.
Mechanism of Action
The mechanism of action of 2-{bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetonitrile involves its interaction with various molecular targets. The bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, influencing biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-{bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetonitrile can be compared with other bicyclic compounds such as benzocyclobutene and its derivatives. These compounds share similar structural features but differ in their reactivity and applications. For example:
Benzocyclobutene: Known for its use in polymer chemistry and as a precursor for various organic syntheses.
Bicyclo[4.2.0]octa-1,3,5-triene: Used in the study of aromaticity and as a building block for more complex molecules.
The uniqueness of this compound lies in its specific reactivity and the ability to form stable intermediates, making it valuable in both research and industrial applications.
Properties
CAS No. |
2763758-99-0 |
|---|---|
Molecular Formula |
C10H9N |
Molecular Weight |
143.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-(3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B6273690.png)

